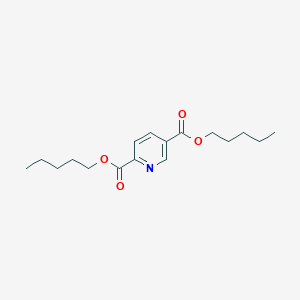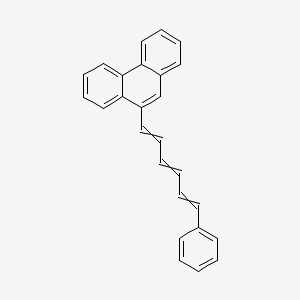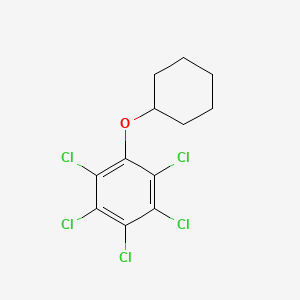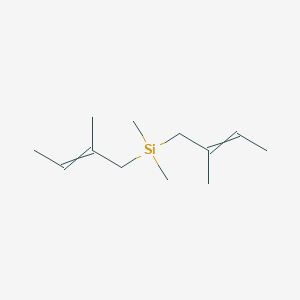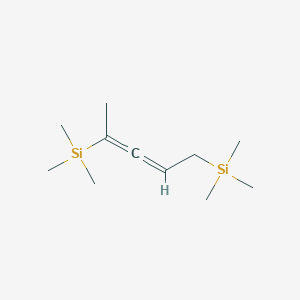
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane): is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a penta-2,3-diene-1,4-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) typically involves the homo-coupling of trimethylsilyl-substituted alkynes. One common method utilizes the Cp2ZrCl2 and Et3Al reagent system. The reaction of trimethylsilyl-substituted alkynes with 0.5 equivalents of Cp2ZrCl2 and 1 equivalent of Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis/deuterolysis or iodination .
Industrial Production Methods: While specific industrial production methods for (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, silyl-substituted alkenes, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is used as a building block in the synthesis of polymers, oligomers, and macrocycles. Its unique structure allows for the creation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is utilized in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it valuable in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer synthesis, the compound acts as a monomer that undergoes polymerization to form long-chain polymers .
Comparaison Avec Des Composés Similaires
- (1E,3E)-2,3-diphenylbuta-1,3-diene-1,4-diyl)bis(trimethylsilane)
- (1E,3Z)-2,4-diphenylbuta-1,3-diene-1,3-diyl)bis(trimethylsilane)
Uniqueness: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific diene structure and the presence of two trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and synthetic chemistry .
Propriétés
Numéro CAS |
63920-57-0 |
|---|---|
Formule moléculaire |
C11H24Si2 |
Poids moléculaire |
212.48 g/mol |
InChI |
InChI=1S/C11H24Si2/c1-11(13(5,6)7)9-8-10-12(2,3)4/h8H,10H2,1-7H3 |
Clé InChI |
BMZKASOWAIIWKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


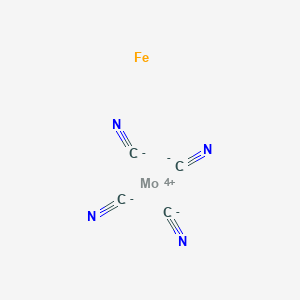
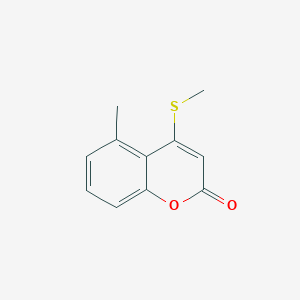
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
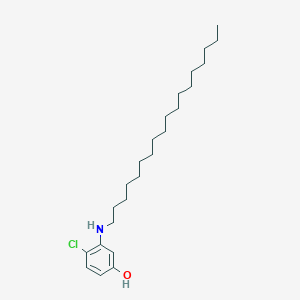


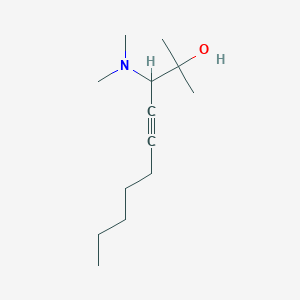
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)
